molecular formula C13H12N4O4 B3263793 1-(6-Methoxypyridin-3-yl)-3-(4-nitrophenyl)urea CAS No. 380332-19-4

1-(6-Methoxypyridin-3-yl)-3-(4-nitrophenyl)urea

Cat. No.: B3263793
CAS No.: 380332-19-4
M. Wt: 288.26 g/mol
InChI Key: VEQOEIFRJLOMNJ-UHFFFAOYSA-N
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Description

1-(6-Methoxypyridin-3-yl)-3-(4-nitrophenyl)urea is a synthetic organic compound that features a pyridine ring substituted with a methoxy group at the 6-position and a nitrophenyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Methoxypyridin-3-yl)-3-(4-nitrophenyl)urea typically involves the reaction of 6-methoxypyridin-3-amine with 4-nitrophenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under an inert atmosphere to prevent moisture from interfering with the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, as indicated by thin-layer chromatography (TLC).

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(6-Methoxypyridin-3-yl)-3-(4-nitrophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a methoxy-substituted pyridine N-oxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, sodium dithionite, or iron powder in acetic acid.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Methoxy-substituted pyridine N-oxide.

    Reduction: 1-(6-Methoxypyridin-3-yl)-3-(4-aminophenyl)urea.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(6-Methoxypyridin-3-yl)-3-(4-nitrophenyl)urea has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties such as enhanced stability or reactivity.

    Industrial Chemistry: It can be used as an intermediate in the synthesis of more complex molecules or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-(6-Methoxypyridin-3-yl)-3-(4-nitrophenyl)urea depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The methoxy and nitrophenyl groups can interact with the active site of the target molecule, leading to a conformational change that reduces its activity.

Comparison with Similar Compounds

Similar Compounds

    1-(6-Methoxypyridin-3-yl)-3-(4-aminophenyl)urea: This compound is similar but has an amino group instead of a nitro group.

    1-(6-Methoxypyridin-3-yl)-3-(4-chlorophenyl)urea: This compound has a chloro group instead of a nitro group.

    1-(6-Methoxypyridin-3-yl)-3-(4-methylphenyl)urea: This compound has a methyl group instead of a nitro group.

Uniqueness

1-(6-Methoxypyridin-3-yl)-3-(4-nitrophenyl)urea is unique due to the presence of both the methoxy and nitrophenyl groups, which can impart specific electronic and steric properties. These properties can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(6-methoxypyridin-3-yl)-3-(4-nitrophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O4/c1-21-12-7-4-10(8-14-12)16-13(18)15-9-2-5-11(6-3-9)17(19)20/h2-8H,1H3,(H2,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEQOEIFRJLOMNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)NC(=O)NC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901326018
Record name 1-(6-methoxypyridin-3-yl)-3-(4-nitrophenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901326018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49679908
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

380332-19-4
Record name 1-(6-methoxypyridin-3-yl)-3-(4-nitrophenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901326018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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